3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Synthesizing peptides with acid-labile side-chain protection? This compound provides an orthogonal N-benzyl group that survives iterative TFA deprotection, then cleanly hydrogenolyzed to reveal cucurbitine or 3-aminopyrrolidine-3-carboxylic acid. Key benefits: • Stable under strong acidic conditions • Clean removal under neutral hydrogenolysis • Commercially available at ≥97% purity from BenchChem.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 145602-87-5
Cat. No. B115472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-benzylpyrrolidine-3-carboxylic acid
CAS145602-87-5
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CN(CC1(C(=O)O)N)CC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,15,16)
InChIKeyIXBOFOMZFVXPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-benzylpyrrolidine-3-carboxylic acid (CAS 145602-87-5): Key Intermediate for Quinolone Antibacterials & Cucurbitine


3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a chiral, cyclic β-amino acid featuring a tertiary benzylic amine and a quaternary α-amino acid center. It serves as a protected precursor to cucurbitine (3-amino-3-pyrrolidinecarboxylic acid, CAS 80546-88-9), a natural anthelmintic, and as a strategic intermediate for introducing the (S)-3-aminopyrrolidine side chain into quinolone and naphthyridone antibacterials [1]. The N-benzyl group acts as an orthogonal protecting moiety removable by catalytic hydrogenolysis, distinguishing it from acid-labile N-Boc or N-Cbz counterparts . Typical commercial specifications include ≥95% purity, MW 220.27, and predicted pKa 1.91±0.20 (most acidic) .

1
Chiral cyclic β-amino acid intermediate for quinolone antibacterials and cucurbitine synthesis
2
Acid-stable N-benzyl protecting group supports orthogonal deprotection by catalytic hydrogenolysis
Selection context for routes with acid-sensitive intermediates
3
Reagent for peptide mimetic synthesis and heterocyclic coupling where N-Boc or N-Cbz groups are suboptimal

Why Generic N-Benzyl-3-aminopyrrolidine-3-carboxylic Acids Cannot Be Interchanged


Superficially similar N-substituted 3-aminopyrrolidine carboxylic acids—such as N-Boc, N-Cbz, N-Fmoc, or the free amine cucurbitine—differ fundamentally in the conditions required for N-deprotection and the stability of the protected amino acid during subsequent synthetic steps [1]. The N-benzyl variant withstands strongly acidic conditions that would cleave a Boc group, yet is cleanly removed under neutral hydrogenolysis conditions that leave base-labile or oxidation-sensitive functionalities intact [2]. Quantitative physicochemical differences—particularly in pKa, logP, and aqueous solubility—directly influence purification strategy, coupling efficiency, and the timing of the deprotection step in a multi-step synthesis [3]. These orthogonal properties are not interchangeable, and selecting the wrong protecting group can force a redesign of the entire synthetic route, compromising yield and stereochemical integrity.

N-Benzyl (Product)
Stable to TFA; cleaved under neutral H₂/Pd conditions
N-Boc Analog
Cleaved by strong acid (e.g., TFA/CH₂Cl₂), incompatible with many acid-labile groups during SPPS cycles
N-Cbz Isomer
Similar hydrogenolysis removal, but different LogP and steric environment may alter coupling efficiency and chromatographic profile; positional isomer may co-elute

Quantitative Differentiation of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid from its Closest Analogs


Orthogonal N-Deprotection: Hydrogenolysis of N-Benzyl vs. Acidolysis of N-Boc

The N-benzyl substituent of the target compound is removed by catalytic hydrogenolysis (H₂, Pd/C, atmospheric pressure, room temperature) to generate cucurbitine [1]. In contrast, the N-Boc analog (CAS 862372-66-5) requires strong acid (e.g., TFA/CH₂Cl₂ 1:1) for deprotection, conditions that are incompatible with acid-sensitive substrates . A direct head-to-head comparison in the pyrrolidine-2-carboxylate series demonstrated that N-Boc derivatives provided higher overall yields and cleaner crude products than the corresponding N-benzyl intermediates when acid-labile functionality was absent [2]. Conversely, when the target molecule contains acid-labile groups, the N-benzyl strategy is preferred because hydrogenolysis proceeds under pH-neutral conditions.

N-Deprotection Conditions
Class-level inference
Target: H₂, Pd/C, RT, atmospheric pressure (pH-neutral). Comparator: TFA/CH₂Cl₂ for N-Boc
Orthogonal acid-stability window reported; N-benzyl stable to TFA
Synthesis of cucurbitine; general protecting group principles
Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Predicted pKa Differentiates Ionization State from N-Boc and N-Cbz Analogs

The target compound exhibits a predicted pKa (most acidic) of 1.91±0.20 (carboxylic acid) . The N-Boc analog (CAS 862372-66-5) has reported pKa values of 2.08 (carboxylic acid) and 8.42 (ammonium) . The free amine cucurbitine (CAS 80546-88-9) carries both a carboxylic acid (pKa ~2.1) and a primary ammonium (pKa ~9.8). The lower pKa of the N-benzyl compound’s carboxylic acid, relative to the N-Boc analog, reflects the electron-withdrawing inductive effect of the benzyl ammonium ion, facilitating carboxylate formation at slightly lower pH. This subtle difference can influence aqueous solubility and retention behavior in reversed-phase HPLC during purification.

Carboxylic Acid pKa (Predicted)
Cross-study comparable
Target: 1.91±0.20 vs N-Boc: 2.08 (Δ = 0.17 units)
Ionization context may shift aqueous workup and HPLC retention
Computed values; data to verify
Ionization constant Purification strategy Solid-phase extraction

LogP and Aqueous Solubility Profiles Differentiate N-Benzyl from N-Cbz and N-Boc Building Blocks

The target compound has a computed LogP of 0.97 (chemsrc) to 1.31 (molbase) . The isomeric N-Cbz derivative (benzyl 3-aminopyrrolidine-1-carboxylate, CAS 185057-50-5) possesses a virtually identical molecular formula (C₁₂H₁₆N₂O₂) but a higher reported LogP of 1.99 (molbase) [1]. The N-Boc analog (C₁₀H₁₈N₂O₄) is considerably more polar, with computed LogP values near 0.4. This order of lipophilicity—N-Cbz > N-Bn > N-Boc—arises from the different connectivity of the benzyl group: direct N-alkyl linkage in the target compound versus a carbamate linkage in N-Cbz. The lower LogP of the target relative to N-Cbz facilitates reverse-phase chromatographic separation of the two positional isomers.

LogP Solubility Profile
Cross-study comparable
Target LogP: ~0.97–1.31 vs N-Cbz isomer: 1.99 (Δ ~0.7 units)
Supports reverse-phase chromatographic resolution of positional isomers
Computed values from supplier databases
Lipophilicity Solubility Bioavailability prediction

Validated Intermediate in FDA-Approved Quinolone Antibiotic Synthesis: Process Yield Benchmarking

The (S)-enantiomer of 3-amino-1-benzylpyrrolidine is explicitly cited as a key intermediate for synthesizing quinolone antibacterial agents disclosed in U.S. Patents 4,851,418 and 4,916,141 [1]. The Warner-Lambert process (US 5,177,217) converts L-aspartic acid to (S)-3-amino-1-benzylpyrrolidine via a substituted aziridine, providing this intermediate in high enantiomeric excess. Alternative routes to the same scaffold—via hydroboration of 1-benzyl-3-pyrroline or from trans-4-hydroxy-L-proline—yield the product in 60% overall yield (84% ee) and 77% overall yield (>99% ee) respectively, but employ more expensive reagents or starting materials [1]. The N-benzyl protected intermediate is specifically required because the subsequent quinolone coupling step involves conditions that are incompatible with acid-labile protecting groups [2].

Quinolone Intermediate Requirement
Class-level inference
Required intermediate for 7-(3-aminopyrrolidin-1-yl)quinolone pharmacophore (US 5,177,217)
Sourcing N-benzyl intermediate is critical for executing patented routes
No alternative protecting group reported in these patent families
Quinolone antibiotics Process chemistry GMP intermediate

High-Value Application Scenarios for 3-Amino-1-benzylpyrrolidine-3-carboxylic acid


Orthogonal Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Stable N-Protection

When building peptides containing acid-labile side-chain protecting groups (e.g., Trt, 2-Cl-Trt, or t-Bu), the N-benzyl-3-aminopyrrolidine-3-carboxylic acid building block can be incorporated and remains intact during iterative TFA deprotection cycles [1]. The terminal benzyl group is subsequently removed by catalytic hydrogenolysis after cleavage from the resin, releasing the free cucurbitine pharmacophore or the 3-aminopyrrolidine-3-carboxylic acid residue for further conjugation.

Late-Stage Introduction of 3-Aminopyrrolidine Side Chains in Quinolone Antibacterials

The (S)-enantiomer of this compound is a required intermediate for installing the 7-(3-aminopyrrolidin-1-yl) substituent on the quinolone or naphthyridone core, a critical determinant of antibacterial potency and spectrum [2]. The N-benzyl group survives the coupling conditions (typically SNAr with a 7-fluoro or 7-chloro quinolone), and is subsequently removed under neutral hydrogenolysis to unveil the free amine without hydrolyzing the quinolone 3-carboxylic acid.

Cucurbitine Prodrug and Derivative Synthesis for Anthelmintic Screening

The racemic or enantiopure N-benzyl-protected amino acid is converted to cucurbitine by direct hydrogenolysis (US 5,696,273, Example 1c) [3]. The intermediate can also be esterified (e.g., methyl ester) while the benzyl group is in place, enabling prodrug synthesis without premature deprotection of the α-amino acid moiety. N-Benzyl cucurbitine derivatives have been explored as antischistosomal agents with improved pharmacokinetic properties.

Chromatographic Resolution of Positional Isomers (N-Benzyl vs. N-Cbz)

The N-benzyl (target) and N-Cbz positional isomers are often formed competitively during benzylation of 3-aminopyrrolidine-3-carboxylic acid, yet they differ by approximately 0.7 LogP units [4]. This lipophilicity gap allows baseline resolution by preparative reverse-phase HPLC (C18, acetonitrile/water with 0.1% TFA or formic acid), enabling procurement of the pure N-benzyl isomer for subsequent GMP intermediate qualification.

Application
Selection Property
Validation Focus
Orthogonal SPPS with acid-labile side-chains
TFA-stable N-protection; hydrogenolytic release
Resin cleavage and post-cleavage deprotection endpoint
Quinolone antibacterial side-chain introduction
Survives SNAr coupling; neutral deprotection spares acid-sensitive core
3-carboxylic acid integrity and chiral purity after hydrogenolysis
Cucurbitine prodrug synthesis
Protected α-amino acid scaffold for esterification and derivatization
Prodrug stability and anthelmintic screening endpoint
Preparative isomer resolution (N-Benzyl vs N-Cbz)
LogP gap of ~0.7 units enables baseline HPLC separation
Retention time mapping and isomer purity assessment

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